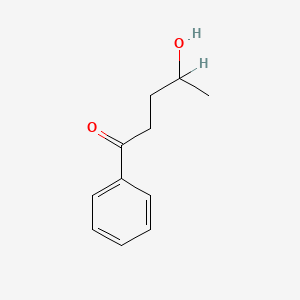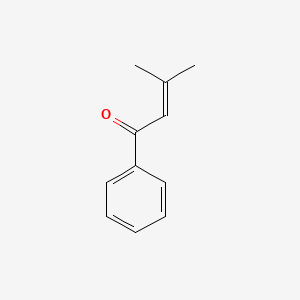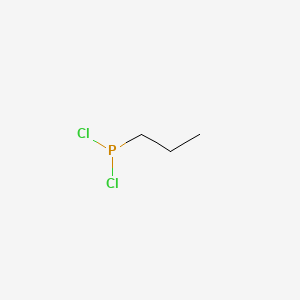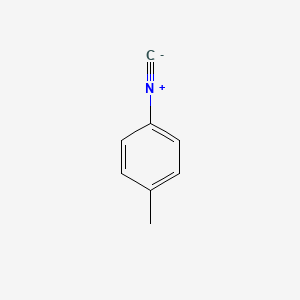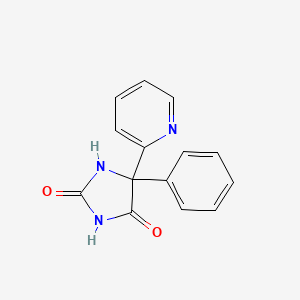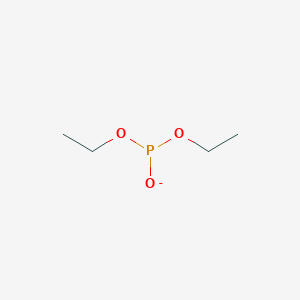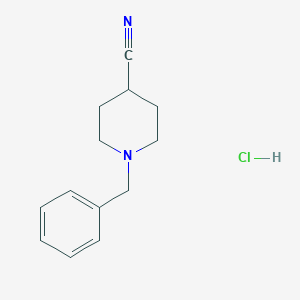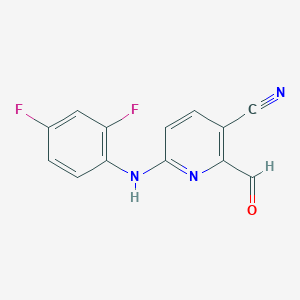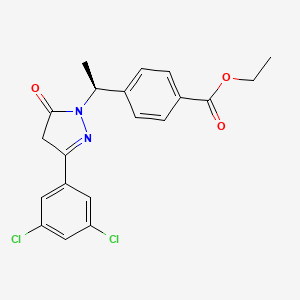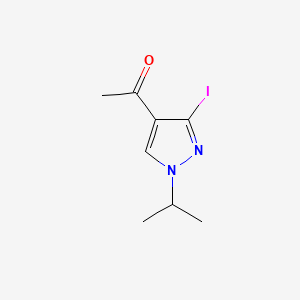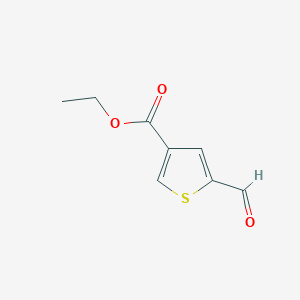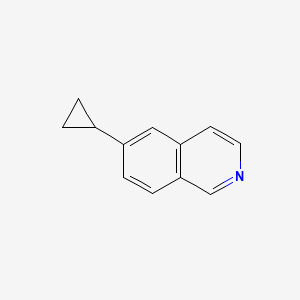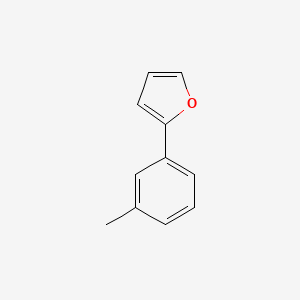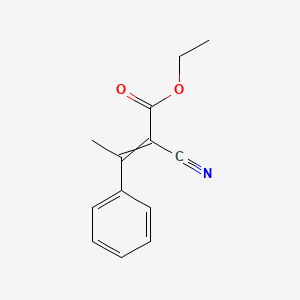
Ethyl 2-cyano-3-phenylbut-2-enoate
Overview
Description
Ethyl 2-cyano-3-phenylbut-2-enoate is an organic compound with the molecular formula C₁₃H₁₃NO₂ and a molecular weight of 215.25 g/mol . It is an ester that is often used in the preparation of novel dyes, including carbazole-containing dyes and triphenylamine-based Y-shaped dyes . The compound is known for its unique structure, which includes a cyano group and a phenyl group attached to a butenoate ester.
Preparation Methods
Ethyl 2-cyano-3-phenylbut-2-enoate can be synthesized through various methods. One common synthetic route involves the reaction of ethyl cyanoacetate with benzaldehyde in the presence of a base such as sodium ethoxide . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Ethyl 2-cyano-3-phenylbut-2-enoate undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Addition Reactions: The double bond in the butenoate moiety can participate in addition reactions with various electrophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common reagents used in these reactions include bases like sodium ethoxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 2-cyano-3-phenylbut-2-enoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and novel dyes.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of dyes and pigments for various industrial applications.
Mechanism of Action
The mechanism of action of ethyl 2-cyano-3-phenyl-2-butenoate involves its interaction with specific molecular targets. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the compound. The phenyl group can participate in π-π interactions with other aromatic systems, affecting the compound’s binding affinity and specificity. The ester moiety can undergo hydrolysis under acidic or basic conditions, releasing the corresponding acid and alcohol.
Comparison with Similar Compounds
Ethyl 2-cyano-3-phenylbut-2-enoate can be compared with other similar compounds, such as:
Ethyl 2-cyano-3-methyl-2-butenoate: This compound has a methyl group instead of a phenyl group, which affects its reactivity and applications.
Ethyl 2-cyano-3-phenylcrotonate: This is another ester with a similar structure but different reactivity due to the position of the cyano group.
The uniqueness of ethyl 2-cyano-3-phenyl-2-butenoate lies in its combination of a cyano group, phenyl group, and butenoate ester, which provides a versatile platform for various chemical reactions and applications.
Properties
Molecular Formula |
C13H13NO2 |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
ethyl 2-cyano-3-phenylbut-2-enoate |
InChI |
InChI=1S/C13H13NO2/c1-3-16-13(15)12(9-14)10(2)11-7-5-4-6-8-11/h4-8H,3H2,1-2H3 |
InChI Key |
AJDOTEWSLNGINB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C(C)C1=CC=CC=C1)C#N |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details












Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-Iodo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B8808039.png)
